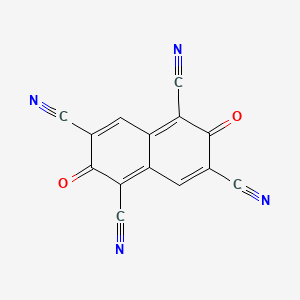
2,6-Dioxo-2,6-dihydronaphthalene-1,3,5,7-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dioxo-2,6-dihydronaphthalene-1,3,5,7-tetracarbonitrile is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple nitrile groups and a naphthalene core, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-2,6-dihydronaphthalene-1,3,5,7-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and crystallization to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2,6-Dioxo-2,6-dihydronaphthalene-1,3,5,7-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the formation of different products.
Substitution: This involves the replacement of one functional group with another, typically under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield amines or alcohols.
科学的研究の応用
2,6-Dioxo-2,6-dihydronaphthalene-1,3,5,7-tetracarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2,6-Dioxo-2,6-dihydronaphthalene-1,3,5,7-tetracarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2,6-Dihydroxynaphthalene
- 1,5-Dihydroxynaphthalene
- 1,8-Dihydroxynaphthalene
Uniqueness
Compared to similar compounds, 2,6-Dioxo-2,6-dihydronaphthalene-1,3,5,7-tetracarbonitrile stands out due to its multiple nitrile groups and unique structural features
特性
CAS番号 |
64535-59-7 |
|---|---|
分子式 |
C14H2N4O2 |
分子量 |
258.19 g/mol |
IUPAC名 |
2,6-dioxonaphthalene-1,3,5,7-tetracarbonitrile |
InChI |
InChI=1S/C14H2N4O2/c15-3-7-1-9-10(12(6-18)13(7)19)2-8(4-16)14(20)11(9)5-17/h1-2H |
InChIキー |
KRMGFVXPKHWJLO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)C(=C2C1=C(C(=O)C(=C2)C#N)C#N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


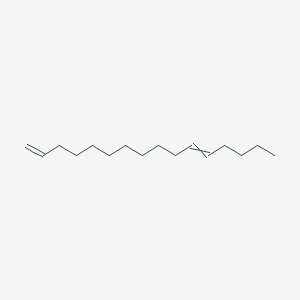

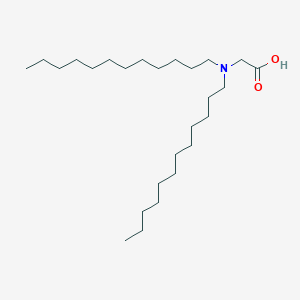
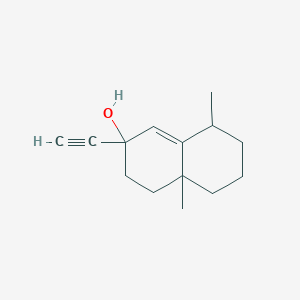


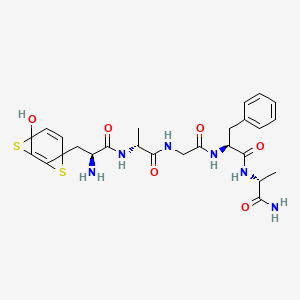

![N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B14481853.png)
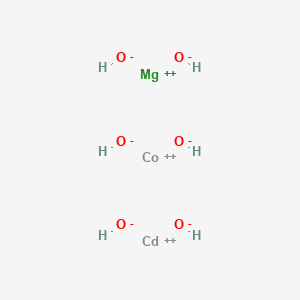
![1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene](/img/structure/B14481863.png)
![2-[Hexadecyl(2-hydroxyethyl)amino]ethyl hexadecanoate](/img/structure/B14481864.png)
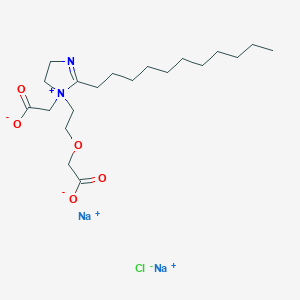
![4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol](/img/structure/B14481882.png)
